1-(5-bromofuran-2-carbonyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrFN2O2S/c16-13-5-4-12(21-13)14(20)19-7-6-18-15(19)22-9-10-2-1-3-11(17)8-10/h1-5,8H,6-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQRLYYVOWZEGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(5-bromofuran-2-carbonyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a brominated furan moiety, an imidazole ring, and a sulfur-containing side chain, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 383.24 g/mol. The structure includes:
- A brominated furan ring, which is known for its reactivity and potential biological activity.
- An imidazole ring, commonly associated with various pharmacological effects.
- A sulfur-containing side chain , which may enhance the compound's interactions with biological targets.
Biological Activity
Research into the biological activity of this compound has indicated several promising areas:
Antitumor Activity
Studies have demonstrated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing imidazole rings have shown effectiveness against various cancer cell lines. Specific assays have reported IC50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range against lung cancer cell lines such as A549 and HCC827, indicating strong cytotoxic effects .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 2.12 ± 0.21 |
| Compound B | HCC827 | 5.13 ± 0.97 |
| Compound C | NCI-H358 | 0.85 ± 0.05 |
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial activity as well. Similar compounds have been tested against both Gram-positive and Gram-negative bacteria, showing varying degrees of efficacy. For example, derivatives have been evaluated using broth microdilution methods, demonstrating significant inhibition against Staphylococcus aureus and Escherichia coli .
The proposed mechanism of action for this class of compounds involves:
- DNA Binding : Many imidazole derivatives interact with DNA, inhibiting DNA-dependent enzymes and disrupting cellular processes essential for cancer cell proliferation.
- Enzyme Inhibition : The presence of the sulfur atom may facilitate interactions with specific enzymes involved in metabolic pathways.
Case Studies
- Case Study on Antitumor Activity : A study conducted on a series of imidazole derivatives including the target compound showed that modifications to the imidazole ring significantly influenced cytotoxicity profiles across different cancer cell lines. The results highlighted the importance of substituent groups in enhancing biological activity .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of related compounds in vitro against a panel of bacterial strains. The findings suggested that certain structural modifications could lead to improved potency and selectivity against pathogenic bacteria .
Comparison with Similar Compounds
Table 1: Structural and Molecular Features of Related Compounds
Key Observations :
- Halogenation Patterns : The target compound incorporates bromine (furyl) and fluorine (benzyl), whereas analogs like use chlorine , and employs multiple fluorines. Bromine’s larger atomic radius may enhance lipophilicity compared to fluorine or chlorine.
- Core Heterocycles : While the target uses a 4,5-dihydroimidazole core, and feature fully aromatic imidazole or benzoimidazole systems, which could alter π-stacking interactions in biological targets.
- Substituent Diversity : The 3-fluorobenzylthio group in the target compound distinguishes it from ’s dichlorobenzylthio and ’s thiophene substituents. Thioether linkages (C–S–C) are common, but electronic effects vary with attached aryl groups.
Key Observations :
Table 3: Comparative Properties
*logP estimated using fragment-based methods.
Key Observations :
- The target compound’s bromine and thioether groups likely increase lipophilicity (logP ~3.1), favoring membrane permeability but reducing aqueous solubility.
Q & A
Q. What are the key structural features of this compound, and how do they influence reactivity?
The compound contains a 4,5-dihydroimidazole core with a 5-bromofuran-2-carbonyl group at position 1 and a 3-fluorobenzylsulfanyl moiety at position 2. The bromofuran group introduces steric bulk and electron-withdrawing effects, while the fluorophenyl group enhances lipophilicity and metabolic stability. The dihydroimidazole ring allows for hydrogen bonding and π-π stacking interactions, critical for biological targeting .
Q. What synthetic methodologies are recommended for preparing this compound?
Synthesis typically involves multi-step reactions:
Imidazole core formation : Condensation of 4,5-dihydroimidazole precursors with activating agents (e.g., coupling reagents).
Functionalization :
- Acylation with 5-bromofuran-2-carboxylic acid derivatives.
- Thioether formation via nucleophilic substitution using 3-fluorobenzyl mercaptan.
Reference methods for analogous compounds use controlled temperature (0–5°C) and inert atmospheres to prevent oxidation of sulfanyl groups .
Q. How can the purity and structure of this compound be validated?
- NMR : and NMR confirm substituent integration and coupling patterns (e.g., dihydroimidazole protons at δ 3.2–4.1 ppm).
- IR Spectroscopy : Peaks at ~1700 cm indicate carbonyl stretching; C-S bonds appear at ~650 cm.
- Mass Spectrometry : High-resolution MS validates the molecular formula (CHBrFNOS, m/z 383.235) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
X-ray crystallography using SHELXL for refinement and ORTEP-III for visualization is critical. For example:
Q. What computational strategies predict bioactivity based on substituent effects?
Q. How do electronic effects of substituents impact stability and reactivity?
- Bromine (Br) : Withdraws electrons via inductive effects, stabilizing the carbonyl group but increasing susceptibility to nucleophilic attack.
- Fluorine (F) : Enhances metabolic stability by reducing CYP450-mediated oxidation.
Experimental validation via Hammett plots or kinetic studies is recommended to quantify these effects .
Q. What strategies address contradictions in spectroscopic vs. crystallographic data?
- Case study : Discrepancies in dihedral angles between NMR (solution state) and XRD (solid state) can arise from crystal packing forces. Use variable-temperature NMR to assess conformational flexibility .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters for Analogous Compounds
| Parameter | Value (Example) | Source |
|---|---|---|
| C-N bond length | 1.33 Å | |
| C-S bond length | 1.82 Å | |
| Dihedral angle (Ph-F) | 22.5° |
Q. Table 2. Common Spectral Signatures
| Technique | Key Peaks | Functional Group |
|---|---|---|
| NMR | δ 3.2–4.1 (m, 4H, dihydroimidazole) | CH in ring |
| IR | 1700 cm | Carbonyl (C=O) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
